(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol
CAS No.: 1276016-63-7
Cat. No.: VC21121748
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1276016-63-7 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | (4R)-1-(hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol |
| Standard InChI | InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3/t9-,10?/m0/s1 |
| Standard InChI Key | ZENWKJRXARYCGC-RGURZIINSA-N |
| Isomeric SMILES | CC(=C)[C@@H]1CCC(C=C1)(CO)O |
| SMILES | CC(=C)C1CCC(C=C1)(CO)O |
| Canonical SMILES | CC(=C)C1CCC(C=C1)(CO)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol features a cyclohexene ring with multiple functional groups: a hydroxymethyl group at position 1, a hydroxyl group also at position 1, and a prop-1-en-2-yl (isopropenyl) group at position 4. The compound's stereochemistry is specified by the (4R) configuration, indicating that the prop-1-en-2-yl group at position 4 is oriented in the R configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical arrangement is likely critical for its potential applications and reactivity patterns.
Physical and Chemical Properties
The compound can be characterized as a functionalized cyclohexenol with multiple reactive sites. Its structure suggests it would appear as a colorless to pale yellow oil or crystalline solid, similar to related cyclohexenol derivatives. The presence of two hydroxyl groups likely contributes to increased polarity and hydrogen bonding capabilities compared to mono-hydroxylated analogs.
Structural Comparison with Related Compounds
Comparative Analysis
While limited direct information is available on (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, its structural relationship to (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol provides a basis for comparison. The key structural difference is the replacement of the methyl group at position 1 with a hydroxymethyl group, which significantly alters the compound's polarity, hydrogen bonding capabilities, and potential reactivity patterns.
Structure-Property Relationships
The additional hydroxyl functionality in the hydroxymethyl group would be expected to increase water solubility compared to the methyl-substituted analog. This additional functional group also provides another potential reaction site for derivatization, potentially enhancing the compound's utility as a synthetic intermediate.
Analytical Characterization Techniques
Spectroscopic Analysis
For proper characterization of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, several spectroscopic techniques would be essential:
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive signals for the hydroxymethyl protons, likely appearing as a singlet or doublet in the region of δ 3.5-4.0 ppm in the ¹H NMR spectrum.
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Infrared (IR) spectroscopy would show characteristic O-H stretching bands around 3350-3450 cm⁻¹ for both hydroxyl groups, potentially with different intensities or slight shifts due to their different chemical environments.
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Mass spectrometry would provide molecular weight confirmation and fragmentation patterns distinctive from the methyl-substituted analog.
Chromatographic Methods
Chiral high-performance liquid chromatography (HPLC) would be crucial for confirming the stereochemical purity of the compound, particularly the (4R) configuration. Suitable chiral stationary phases might include cellulose-based or cyclodextrin columns.
Reaction Mechanisms and Synthetic Considerations
Reactivity Patterns
The hydroxymethyl group at position 1 likely influences the reactivity of the adjacent hydroxyl group through electronic and steric effects. This could lead to different reaction patterns compared to the methyl-substituted analog. In particular, the hydroxymethyl group might participate in directed reactions or undergo selective functionalization distinct from the tertiary hydroxyl group.
Stereochemical Control
Maintaining stereochemical integrity during reactions would be a critical consideration when working with this compound. The (4R) configuration, in particular, would need to be preserved for applications requiring stereochemical specificity. Reaction conditions would need to be carefully controlled to prevent racemization or epimerization.
Comparative Properties Table
| Property | (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol |
|---|---|---|
| Molecular Formula | C10H16O2 | C10H16O |
| Molecular Weight | 168.23 g/mol | 152.23 g/mol |
| Functional Groups | Hydroxymethyl, hydroxyl, isopropenyl | Methyl, hydroxyl, isopropenyl |
| Expected Solubility | Higher in polar solvents due to two hydroxyl groups | Lower in polar solvents |
| Hydrogen Bond Donors | 2 | 1 |
| Potential Synthetic Applications | More diverse due to additional functional group | Used in cannabinoid synthesis |
Research Challenges and Future Directions
Synthetic Challenges
Development of efficient, stereoselective synthetic routes to (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol represents a significant challenge. The selective functionalization of the methyl group in the related compound to form the hydroxymethyl group would require careful control of reaction conditions to avoid side reactions at the other functional groups.
Future Research Opportunities
Future research might explore:
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Development of efficient synthetic routes specific to this compound
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Investigation of its potential as a building block for complex natural product synthesis
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Exploration of its applications in medicinal chemistry, particularly in relation to cannabinoid-related structures
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Study of its coordination chemistry through the two hydroxyl groups
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